2H-Oxireno(c)(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- is a complex organic compound with a unique structure that combines elements of oxirene and benzopyran
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the oxirene ring and its subsequent fusion with the benzopyran structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound’s structure and to minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-2,2-diphenyl-
- 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl-
- 2H-1-Benzopyran-2-one, 5,7-dimethoxy-
- 2H-1-Benzopyran-2-one, 7-methoxy-
Uniqueness
2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- is unique due to its specific structural features, such as the presence of the oxirene ring and the methoxy and dimethyl groups.
Eigenschaften
CAS-Nummer |
73385-35-0 |
---|---|
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-methoxy-2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene |
InChI |
InChI=1S/C12H14O3/c1-12(2)11-10(14-11)8-5-4-7(13-3)6-9(8)15-12/h4-6,10-11H,1-3H3 |
InChI-Schlüssel |
MPBWNBSVARCCMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C(O2)C3=C(O1)C=C(C=C3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.